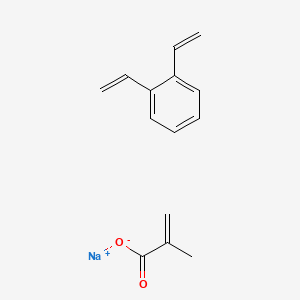
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate typically involves the reaction of 1,2-bis(ethenyl)benzene with 2-methylprop-2-enoic acid in the presence of a sodium catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The aromatic ring allows for electrophilic substitution reactions, while the aliphatic components can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Conditions for substitution reactions vary but often involve catalysts such as aluminum chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Potassium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate: Similar in structure but with potassium instead of sodium.
1,2-bis(ethenyl)benzene;2-methylprop-2-enoate: Lacks the sodium component, leading to different chemical properties.
Uniqueness
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate is unique due to the presence of both sodium and the specific arrangement of its aromatic and aliphatic components. This combination gives it distinct chemical and physical properties that make it valuable for various applications.
Properties
CAS No. |
63182-04-7 |
|---|---|
Molecular Formula |
C14H15NaO2 |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate |
InChI |
InChI=1S/C10H10.C4H6O2.Na/c1-3-9-7-5-6-8-10(9)4-2;1-3(2)4(5)6;/h3-8H,1-2H2;1H2,2H3,(H,5,6);/q;;+1/p-1 |
InChI Key |
IGKBDWIPWLLGIW-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)[O-].C=CC1=CC=CC=C1C=C.[Na+] |
Related CAS |
63182-04-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


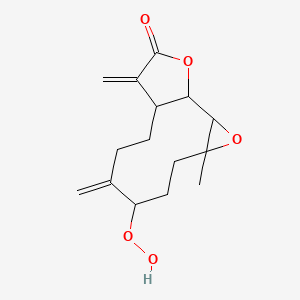
![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)
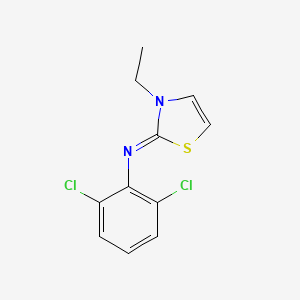


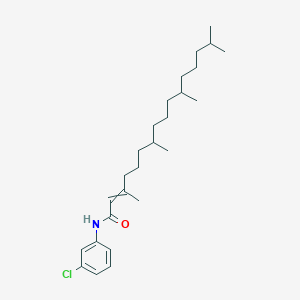
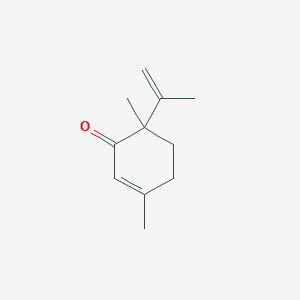
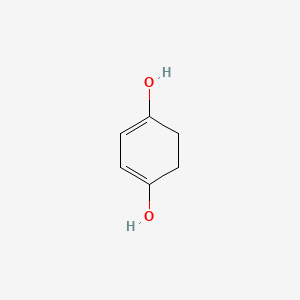



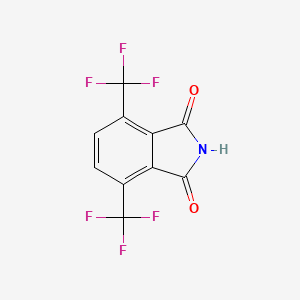
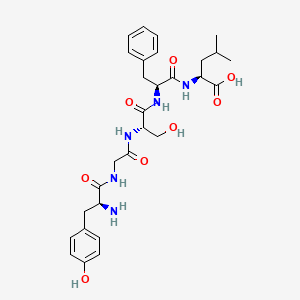
![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
